Product packaging for H-Gly-met-gly-OH(Cat. No.:CAS No. 51529-34-1)

H-Gly-met-gly-OH

Cat. No.: B1337216
CAS No.: 51529-34-1
M. Wt: 263.32 g/mol
InChI Key: HHRODZSXDXMUHS-LURJTMIESA-N
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Description

Significance of Tripeptides in Biological Systems

Tripeptides, which consist of three amino acids linked by peptide bonds, are vital players in a vast array of biological processes. numberanalytics.com Despite their relatively small size, they can exhibit potent and specific biological activity. bachem.com Their functions are diverse, ranging from cell signaling and hormone regulation to influencing protein structure and stability. numberanalytics.com For instance, tripeptides can act as signaling molecules that transmit information between cells, thereby modulating various physiological responses. numberanalytics.com

The diversity of tripeptides is immense; with the 20 proteinogenic amino acids, 8,000 different combinations can be formed. bachem.com This structural variety allows them to serve numerous roles. They can function as standalone bioactive molecules, such as the hormone thyrotropin-releasing hormone (TRH), or as integral components of larger protein structures, like the Gly-Pro-Hyp sequence that is critical for the stability of collagen. numberanalytics.combachem.com Furthermore, di- and tripeptides are the final products of protein digestion and are absorbed into intestinal cells through specific transporters like PepT1 and PepT2, highlighting their nutritional importance. bachem.com In research and development, tripeptides are considered attractive candidates for drug discovery due to their low molecular weight, cost-effectiveness in synthesis, and potential for oral administration. bachem.comresearchgate.net

Rationale for H-Gly-Met-Gly-OH as a Model System for Peptide Studies

This compound is particularly valuable as a model system for several key areas of peptide research. Its structure is simple enough for detailed analysis yet complex enough to provide meaningful insights into peptide behavior. The presence of the thioether group in the methionine side chain makes it a subject of topical interest for studying coordination chemistry and oxidation mechanisms. scialert.net

Key research applications include:

Vibrational Dynamics and Coordination Chemistry: The study of the vibrational dynamics of this compound is crucial for understanding the mechanism of how metal ions coordinate with peptides and proteins. scialert.net This has implications for the development of potential antitumor agents, as the interaction of metal ions with biological molecules is a key area of investigation. scialert.net

Structural Analysis: Researchers have used techniques like linear-dichroic infrared (IR-LD) spectroscopy to perform detailed structural analyses of this compound in its amorphous solid state. researchgate.net Such studies have revealed that the pure ligand likely has a near-linear structure, while its protonated form adopts a cross-linked arrangement of its amide fragments. researchgate.net This demonstrates the peptide's conformational flexibility, a critical aspect of peptide function.

Radiation Chemistry: As a model peptide with an internal methionine residue, this compound is used to study the effects of radiation and the reactions of free radicals, such as hydroxyl radicals (HO•), with peptides. tandfonline.com Understanding how methionine residues within a peptide chain react to oxidative stress is fundamental to proteomics and pathology. tandfonline.comnih.gov

The combination of the flexible glycine (B1666218) residues and the reactive methionine side chain makes this compound an exemplary model for exploring peptide structure, metal binding, and oxidative damage.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the this compound tripeptide.

PropertyValueSource
Chemical Name 2-amino-4-[(2-aminoacetyl)amino]-6-methylsulfanyl-3-oxohexanoic acid scialert.net
Molecular Formula C₉H₁₇N₃O₄S scialert.net
Molecular Weight 263.31 g/mol scialert.netpsu.edu
Appearance Amorphous solid researchgate.net
Key Residues Glycine, Methionine, GlycineN/A

Historical Context of Glycine and Methionine Containing Peptides Research

The study of peptides is built upon the foundational discovery and characterization of their constituent amino acids in the 19th and early 20th centuries. acs.org Glycine, the simplest amino acid, was first isolated from gelatin in 1820 and can be conveniently manufactured through chemical synthesis. wikipedia.org Methionine, an essential amino acid containing a sulfur atom, plays a crucial role as the initiating amino acid in protein biosynthesis. britannica.com

Research into peptides containing these amino acids has evolved significantly. Early work focused on their basic chemical properties and synthesis. The German chemist Emil Fischer was the first to propose that amino acids link via peptide bonds to form proteins at the turn of the 20th century. britannica.com In the mid-to-late 20th century, advancements in analytical techniques allowed for more detailed investigations. Spectroscopic studies of glycine- and methionine-containing peptides became more common, providing insights into their structure and conformation. scialert.net

More recently, research has focused on the specific roles these peptides play in complex biological processes. For example, studies on the oxidation of methionyl peptides revealed that the position of the methionine residue within the peptide chain dictates the oxidation mechanism, underscoring the importance of studying specific sequences like Gly-Met-Gly. nih.gov The development of complex computer models has also enabled researchers to simulate the synthesis of tripeptides like Met-Gly-Gly in organisms such as E. coli, revealing surprising complexity in the underlying biochemical networks. riken.jp The use of this compound as a model system in studies of coordination chemistry and vibrational dynamics represents the current frontier of this research, aiming to unravel the intricate interactions between peptides and other molecules in biological systems. scialert.net

Table 2: Research Findings on this compound as a Model System This interactive table highlights detailed findings from studies using this compound.

Research AreaKey FindingsSignificanceSource
Structural Analysis IR-LD spectroscopy and quantum chemical calculations predict a near-linear structure for the pure peptide and a cross-linked disposition for its protonated form.Demonstrates the utility of IR-LD for characterizing amorphous systems and reveals conformational flexibility. researchgate.net
Vibrational Dynamics Normal mode analysis using Urey Bradley's force field helps interpret the vibrational spectra, which is essential for understanding thermodynamical behavior.Provides a basis for understanding how metal ions coordinate with the peptide, which is relevant for drug design. scialert.net
Radiation Chemistry Serves as a model to study the reaction of hydroxyl radicals (HO•) with an internal methionine residue.Helps elucidate the mechanisms of oxidative damage to peptides and proteins. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4S B1337216 H-Gly-met-gly-OH CAS No. 51529-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRODZSXDXMUHS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199499
Record name Glycine, N-(N-glycyl-L-methionyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51529-34-1
Record name Glycine, N-(N-glycyl-L-methionyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(N-glycyl-L-methionyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Gly Met Gly Oh and Analogues

Solution-Phase Peptide Synthesis Approaches for H-Gly-Met-Gly-OH

Solution-phase peptide synthesis (LPPS) is a classical method that involves the sequential coupling of amino acids in a homogenous solvent system. libretexts.org For the synthesis of this compound, this would typically involve a stepwise approach, starting from the C-terminal glycine (B1666218) residue.

The core principle of LPPS is the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions and ensure the formation of the correct peptide bond. libretexts.org For the N-terminus, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z). bachem.compeptide.com The carboxyl groups are often protected as methyl or benzyl (B1604629) esters. libretexts.org

The synthesis of this compound in solution would proceed as follows:

Protection of Glycine: The C-terminal glycine's carboxyl group is protected, for instance, as a benzyl ester (H-Gly-OBzl).

Coupling with Methionine: The second amino acid, methionine, is N-terminally protected (e.g., Boc-Met-OH) and then coupled to H-Gly-OBzl using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgbachem.com This forms the dipeptide Boc-Met-Gly-OBzl.

Deprotection: The N-terminal Boc group is removed from the dipeptide using a strong acid like trifluoroacetic acid (TFA). libretexts.org

Coupling with Glycine: The resulting deprotected dipeptide (H-Met-Gly-OBzl) is then coupled with an N-protected glycine (e.g., Boc-Gly-OH).

Final Deprotection: Finally, all protecting groups (the N-terminal Boc group and the C-terminal benzyl ester) are removed to yield the final tripeptide, this compound. libretexts.org

While effective, solution-phase synthesis can be time-consuming and require purification after each step to remove byproducts and unreacted reagents.

Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the most common method for peptide synthesis due to its efficiency and amenability to automation. bachem.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. bachem.comluxembourg-bio.com

For this compound, the synthesis would commence by attaching the C-terminal glycine to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. google.comsigmaaldrich.com The synthesis then proceeds through repeated cycles of deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence. luxembourg-bio.com

Key Steps in SPPS of this compound:

Resin Loading: The C-terminal glycine is attached to the solid support.

Deprotection: The N-terminal protecting group of the resin-bound glycine is removed.

Coupling: The next amino acid (methionine), with its N-terminus protected, is activated and coupled to the free amino group on the resin.

Washing: The resin is washed to remove excess reagents and byproducts.

These deprotection and coupling steps are repeated for the final glycine residue.

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like TFA. nih.gov

SPPS offers significant advantages in terms of speed and ease of purification, as reagents and byproducts are simply washed away after each step. bachem.com

Fmoc-Based Strategies and Derivatives in this compound Synthesis

The most widely used chemistry in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. bachem.comgoogle.com The Fmoc group is used for the temporary protection of the α-amino group of the amino acids. peptide.com It is stable to acidic conditions used for cleavage from many resins but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.org

The choice of coupling reagents is critical for the success of SPPS. bachem.com Common coupling reagents used in Fmoc-based synthesis include aminium/uronium salts like HBTU, HATU, and TBTU, and phosphonium (B103445) salts like PyBOP. bachem.comsigmaaldrich.com These reagents facilitate the rapid and efficient formation of the peptide bond. sigmaaldrich.com Oxyma-based reagents like COMU have also gained popularity due to their high efficiency and low risk of racemization. luxembourg-bio.commerckmillipore.com

Parameter Fmoc-Based SPPS
N-α-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) peptide.com
Deprotection Condition Mild base (e.g., 20% piperidine in DMF) libretexts.org
Common Resins Wang, 2-Chlorotrityl google.comsigmaaldrich.com
Coupling Reagents HBTU, HATU, TBTU, PyBOP, COMU bachem.comluxembourg-bio.comsigmaaldrich.com
Final Cleavage Strong acid (e.g., TFA) nih.gov

Chemoenzymatic Synthesis Strategies for this compound and Related Peptides

Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical synthesis. qyaobio.com This approach offers several advantages, including mild reaction conditions, high stereoselectivity, and the avoidance of extensive side-chain protection. qyaobio.comnih.gov

Proteases, such as papain and subtilisin, are commonly used enzymes in CEPS. qyaobio.comnih.govsigmaaldrich.com These enzymes can catalyze the formation of peptide bonds in a kinetically controlled process. researchgate.net For the synthesis of this compound, a protease could be used to ligate smaller peptide fragments or individual amino acid esters.

Papain, for instance, exhibits broad substrate specificity and can cleave peptide bonds involving basic amino acids, leucine, or glycine. sigmaaldrich.com It can also be used in reverse to synthesize peptides. tandfonline.comresearchgate.net The enzymatic reaction typically involves the coupling of an N-protected amino acid ester (the acyl donor) with an amino acid or peptide with a free amino group (the nucleophile). tandfonline.com

One strategy for the chemoenzymatic synthesis of this compound could involve:

Chemical synthesis of an N-protected dipeptide ester, such as Z-Gly-Met-OEt.

Enzymatic coupling of this dipeptide ester with glycine amide, catalyzed by an enzyme like papain.

Subsequent deprotection to yield the final tripeptide.

The efficiency of chemoenzymatic synthesis is highly dependent on the choice of enzyme, solvent system, and substrate engineering. qyaobio.com

Advanced Synthetic Strategies for this compound Analogues and Isosteres

The development of peptide analogues and isosteres is a crucial area of medicinal chemistry, aimed at improving the stability, bioavailability, and efficacy of peptides. nih.gov Isosteres are structural mimics of the peptide bond that can impart resistance to enzymatic degradation. nih.govekb.eg

Stereoselective Synthesis of Gly-Gly-type Dipeptide Isosteres Relevant to this compound Scaffolds

The Gly-Gly motif is a common structural element in peptides. Replacing one of the peptide bonds in a Gly-Gly sequence with an isostere can significantly alter the properties of the peptide. Several types of dipeptide isosteres have been developed, including alkene, ketomethylene, and fluoroalkene isosteres. rsc.orgbeilstein-journals.orgspringernature.com

For example, the stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres has been achieved through organocuprate-mediated single electron transfer reduction. rsc.orgnih.govnih.gov These isosteres can then be incorporated into larger peptide sequences using standard Fmoc-based SPPS. nih.gov

The synthesis of these isosteres often involves multi-step chemical reactions. For instance, the synthesis of a Gly-Gly-type (E)-methylalkene dipeptide isostere can be initiated from methacrolein (B123484) through a sequence of reactions including a Wittig reaction, epoxidation, and organocuprate-mediated ring opening. nih.gov

The development of such synthetic strategies allows for the creation of novel peptidomimetics with potentially enhanced therapeutic properties. nih.gov

Structural Characterization and Conformational Analysis of H Gly Met Gly Oh

Spectroscopic Investigations of H-Gly-Met-Gly-OH

Spectroscopic techniques are pivotal in elucidating the three-dimensional structure and vibrational properties of this compound in different states.

Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Spectroscopy for this compound

Infrared (IR) spectroscopy provides valuable insights into the functional groups and secondary structure of peptides. In conjunction with linear-dichroic infrared (IR-LD) spectroscopy, which studies oriented samples, a more detailed structural analysis can be achieved.

For this compound, IR-LD spectroscopy, combined with quantum chemical calculations, has been employed to characterize its structure in an amorphous solid state. researchgate.net These studies predict a nearly linear structure for the pure tripeptide. researchgate.net However, in its protonated form (hydrochloride salt), the experimental IR-LD data suggest a cross-linked arrangement of the two amide fragments. researchgate.net This highlights the influence of protonation on the peptide's conformation. The combination of theoretical methods with experimental IR-LD spectroscopy of oriented colloid suspensions has proven to be a powerful tool for detailed vibrational assignments and structural elucidation of small peptides. researchgate.net

The analysis of amide modes in the IR spectrum is particularly informative. For instance, in a study of glycyl-glycine, the elimination of the ν(NH) peak at 3288 cm⁻¹ led to the disappearance of the Amide I mode at 1656 cm⁻¹, indicating a flat, trans-configured amide fragment. researchgate.net Similar approaches can be applied to this compound to understand the geometry of its peptide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided results, the methodology is well-established for related peptides. For instance, the structure of reaction products between cisplatin (B142131) and methionine-containing peptides like H-Gly-Gly-Met-OH have been fully characterized by NMR and mass spectrometry. nih.gov

Solid-state NMR (ssNMR) is particularly useful for studying the conformation of peptides in a solid, non-crystalline state. mdpi.com Techniques like rotationally selected ¹³Cα-¹³CH₃ double-quantum ssNMR can provide powerful restraints on peptide conformation by measuring interatomic distances. mdpi.com This method is applicable to peptides containing methionine and can be used to determine backbone and side-chain torsion angles. mdpi.com

Vibrational Dynamics and Normal Mode Analysis of this compound

The study of vibrational dynamics through normal mode analysis provides a theoretical framework for interpreting experimental vibrational spectra. For this compound, which consists of 34 atoms, there are 96 expected normal modes of vibration. scialert.net These vibrations are typically categorized into amide modes, side-chain modes, and mixed modes for clearer interpretation. scialert.net

A normal mode analysis using the Urey-Bradley force field has been performed for this compound. scialert.net The force constants were initially transferred from other glycine (B1666218) and methionine-containing peptides and then refined to match spectroscopic data. scialert.net This analysis helps in assigning experimentally observed IR bands to specific molecular motions. For example, theoretically calculated frequencies for the ν(Cγ-S) and φ(S-C-H) vibrations of the methionine side chain at 878 and 1384 cm⁻¹, respectively, correspond to experimentally observed IR bands at 893 and 1374 cm⁻¹. scialert.net This agreement validates the theoretical model and provides a deeper understanding of the peptide's vibrational properties. scialert.net

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹)
ν(Cγ-S)878893
φ(S-C-H)13841374
This table presents a comparison of theoretically calculated and experimentally observed infrared vibrational frequencies for specific modes in this compound. scialert.net

Crystallographic Studies of this compound and Related Methionine Peptides

X-ray crystallography provides precise atomic coordinates of molecules in their crystalline state, offering a definitive view of their solid-state conformation.

X-ray Diffraction Analysis of this compound Crystalline Forms

Conformational Features and Zwitterionic Forms of this compound Analogues

Studies on analogues of this compound provide insights into the conformational preferences of methionine-containing peptides. For example, a crystallographic analysis of the dipeptide Gly-D,L-Met in the presence of gold(III) revealed that the methionine residue is oxidized to a sulfoxide (B87167). nih.gov

In the solid state, peptides typically exist as zwitterions, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). This zwitterionic character influences the intermolecular interactions, particularly hydrogen bonding, which in turn dictates the crystal packing. The protonation state can also affect the conformation of the peptide backbone and side chains. For instance, in glycine-containing peptides, the protonated forms exhibit a cross-linked arrangement of amide fragments, whereas the neutral forms have a more linear structure. nih.gov

The conformational analysis of N-acetylated and esterified derivatives of L-methionine using NMR and quantum chemical calculations has shown that the conformational stability of some derivatives is not highly sensitive to solvent effects. beilstein-journals.org These studies indicate that conformational preferences are often governed by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding. beilstein-journals.org

Computational and Quantum Chemical Approaches to this compound Structure

The empirical characterization of this compound is significantly enhanced and complemented by computational and quantum chemical methods. These theoretical approaches provide a detailed view of the molecule's electronic structure, conformational possibilities, and dynamic behavior at an atomic level, offering insights that can be challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of peptides due to its balance of computational cost and accuracy. q-chem.com For the tripeptide this compound, DFT calculations have been instrumental in predicting its geometry and vibrational dynamics.

Research employing DFT methods, such as the B3LYP functional with a 6-31+G(d) basis set, has been conducted to perform structural analyses of this compound. researchgate.net These quantum chemical calculations predict a nearly linear structure for the isolated peptide. researchgate.net This theoretical approach is crucial for interpreting experimental data, such as that obtained from infrared spectroscopy. researchgate.net For instance, a normal mode analysis using the Urey-Bradley force field, a method grounded in theoretical calculations, helps to assign the complex vibrational frequencies observed in IR spectra. scialert.net

A detailed vibrational dynamics study of this compound illustrates the power of combining theoretical calculations with experimental results. scialert.net The calculated frequencies for various vibrational modes show strong accordance with experimentally observed IR absorption bands. scialert.net This synergy is particularly valuable for characterizing amorphous samples that are not amenable to diffraction methods. researchgate.netscialert.net DFT has also been used to model the reaction of this compound with hydroxyl radicals in an aqueous solution, providing fully optimized geometries of the peptide in a solvated state. acs.org

The table below presents a selection of calculated vibrational frequencies for this compound and their corresponding experimental IR absorption bands, as determined in a study on its vibrational dynamics. scialert.net

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)Experimental IR Band (cm⁻¹)
Amide AN-H Stretching33803390
Amide IC=O Stretching16801685
Amide IIN-H Bending & C-N Stretching15201515
Amide IIIC-N Stretching & N-H Bending12381240
ν(Cγ-S)C-S Stretching in Methionine878893
φ(S-C-H)S-C-H Bending in Methionine13841374

This interactive table is based on data from a normal mode analysis of this compound. scialert.net

Molecular Modeling and Dynamics Simulations of this compound

While DFT calculations provide insights into static, optimized structures, molecular modeling and molecular dynamics (MD) simulations offer a window into the conformational flexibility and dynamic behavior of this compound. MD simulations compute the atomic movements over time by solving Newton's equations of motion, allowing for the exploration of the peptide's conformational landscape in various environments. rsc.orgresearchgate.net

For peptides, MD simulations are crucial for understanding how intramolecular and intermolecular interactions, particularly with solvent molecules, govern their structural preferences. nih.govupc.edu Although specific MD studies focusing exclusively on the linear this compound tripeptide are not widely documented in the provided search results, the methodology has been applied to larger systems containing this sequence. For example, MD simulations have been used to investigate the structural stability and transport properties of cyclic peptide nanotubes composed of repeating [Cys-Gly-Met-Gly] units. nih.govresearchgate.net These studies demonstrate the utility of MD in assessing stability through the analysis of hydrogen bonds and non-bonded interaction energies. nih.gov

Simulations of related small peptides, such as glycine and its oligomers, reveal that these molecules are highly dynamic solutes. rsc.org The simulations show that clusters of glycine are strongly hydrated and change their configuration on a picosecond timescale. rsc.org Such simulations can elucidate the role of specific residues, like glycine, which can act as a "molecular notch" for helix-helix packing in membrane proteins, a role that contrasts with its typical function as a helix breaker in soluble proteins. nih.gov Applying these simulation techniques to this compound would allow researchers to map its potential energy surface, identify low-energy conformational states, and understand the transitions between them, providing a comprehensive picture of its structural dynamics.

Influence of Environmental Factors on this compound Conformation

The three-dimensional structure of a peptide is not fixed but is highly sensitive to its environment. For this compound, two of the most significant environmental factors are the surrounding solvent and the pH of the solution.

The conformation of peptides is critically dependent on the solvent. nih.goviucr.org Water, the biological solvent, plays a key role in stabilizing certain peptide conformations through hydrogen bonding. nih.gov Theoretical calculations have shown that water molecules can interact with and stabilize specific conformations of glycyl residues that might otherwise not be favored. nih.gov The interplay of intramolecular hydrogen bonds and interactions with bridging water molecules influences the geometry of the peptide backbone. nih.gov For this compound, the presence of polar groups (the N-terminal amine, C-terminal carboxyl, and two amide linkages) and the thioether group in the methionine side chain allows for extensive interaction with polar solvents like water, which in turn shapes its conformational equilibrium.

The pH of the solution dictates the protonation state of the ionizable groups in the peptide, namely the N-terminal amino group and the C-terminal carboxylic acid group. quora.comwikipedia.org This, in turn, affects the peptide's net charge and its conformational preferences. nih.govwikipedia.org At a low (acidic) pH, both the amino group (NH3+) and the carboxylic acid group (COOH) will be protonated, resulting in a net positive charge. At a high (basic) pH, the amino group will be neutral (NH2) and the carboxylic acid group will be deprotonated (COO-), yielding a net negative charge. At physiological pH, this compound is expected to exist primarily as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). nih.goviucr.orgwikipedia.org These changes in ionization state alter the electrostatic interactions within the molecule and with the solvent, leading to pH-induced conformational changes. oup.com

Oxidation Chemistry and Radical Reactions of H Gly Met Gly Oh

Mechanisms of Methionine Oxidation within H-Gly-Met-Gly-OH

The oxidation of the methionine residue in this compound is a complex process initiated by the loss of an electron from the sulfur atom, leading to a cascade of radical-mediated reactions. tandfonline.comnih.gov

One-electron oxidation of the methionine moiety in this compound can be initiated by potent oxidants such as the hydroxyl radical (•OH). researchgate.net The mechanism of •OH-induced oxidation is not a direct, single-step electron transfer. nih.gov Instead, it begins with the electrophilic addition of the •OH radical to the electron-rich thioether sulfur atom. nih.govportlandpress.com This addition forms a transient hydroxy sulfuranyl radical adduct (MetS∴OH). tandfonline.comnih.gov

Following its formation, this adduct undergoes further reactions to yield a sulfur-centered radical cation (>S•+). tandfonline.comnih.gov The formation of the >S•+ species is facilitated by the elimination of a hydroxide (B78521) ion (HO⁻) or a water molecule following protonation. tandfonline.comacs.org In the context of the this compound peptide structure, neighboring functional groups play a critical role in these subsequent steps. mdpi.com Specifically, a rapid intramolecular proton transfer from the protonated N-terminal amino group (-NH₃⁺) to the MetS∴OH adduct can occur. This process facilitates the cleavage of the S-OH bond and elimination of a water molecule, leading to the formation of the sulfur radical cation and subsequent radical intermediates. acs.orgmdpi.com

This initial sulfur radical cation is highly reactive and can be stabilized through the formation of intramolecular two-center, three-electron (2c-3e) bonds with other nearby electron-rich atoms, such as the nitrogen or oxygen atoms of the peptide backbone. researchgate.netnih.govchimia.ch This stabilization can result in transient five-membered S∴N-bonded species or six-membered S∴O-bonded species, which significantly influence the subsequent reaction pathways. researchgate.netnih.gov

The reaction between •OH radicals and this compound generates a variety of short-lived radical intermediates. tandfonline.comnih.gov Pulse radiolysis studies have been instrumental in identifying these species. The primary reaction is the formation of the hydroxy sulfuranyl radical adduct (SOH), which is very short-lived. tandfonline.commdpi.com This initial adduct can then decay through several pathways, including:

HO⁻ Elimination: This leads to the formation of the sulfide (B99878) radical cation (>S•+). tandfonline.com

H-Abstraction: This can occur from the methylene (B1212753) group adjacent to the sulfur, yielding a carbon-centered α-thioalkyl radical (αS). tandfonline.com

Studies have shown that for this compound, the most abundant radical species formed are α-N (aminyl radicals resulting from transformations of S∴N bonded species) and α-S radicals, which together account for over 80% of the total radicals produced. mdpi.com The formation of an intramolecular S∴N-bonded radical cation is a key step that acts as a precursor to these C-centered α-N radicals. nih.govmdpi.com

The transient absorption spectrum recorded shortly after the reaction of •OH with this compound in aqueous solution is characterized by a strong absorption band with a maximum at 270 nm and a very weak, broad shoulder in the 400–500 nm region. tandfonline.com The evolution of these transient species has been quantified, as detailed in the table below.

Table 1: Radiation chemical yields (G) in µmol J⁻¹ and percentage contribution of radicals formed in the reaction of •OH radicals with this compound at pH 5.5 at different times after the electron pulse. mdpi.comresearchgate.net
Radical Species1.4 µs after pulse4 µs after pulse
G (µmol J⁻¹)Contribution (%)G (µmol J⁻¹)Contribution (%)
αN0.24430.1221
αS0.22390.0916
S∴O0.0590.1425
S∴N0.0350.1018
Others0.0240.0814
αC(2)--0.035

Time-Resolved Spectroscopic Techniques in this compound Oxidation Studies

Understanding the rapid and complex mechanisms of this compound oxidation requires specialized techniques capable of detecting and characterizing extremely short-lived intermediates. nih.gov

Pulse radiolysis and laser flash photolysis are the primary time-resolved techniques used to investigate the radical chemistry of this compound. researchgate.netnih.govchimia.ch

Pulse radiolysis involves exposing an aqueous solution of the peptide to a short, intense pulse of high-energy electrons. This process, known as the radiolysis of water, generates a well-defined mixture of reactive species, including the highly oxidizing hydroxyl radical (•OH). tandfonline.commdpi.com To study the specific reactions of •OH, experiments are typically conducted in N₂O-saturated solutions, where solvated electrons (eₐq⁻) are efficiently converted into •OH radicals. tandfonline.com By using time-resolved absorption spectroscopy, researchers can monitor the formation and decay of the resulting peptide-derived radicals in real-time, from nanoseconds to microseconds, allowing for the determination of their spectral properties and reaction kinetics. tandfonline.comnih.gov

Laser flash photolysis offers a complementary approach. researchgate.netnih.gov In these experiments, oxidation is initiated by a short pulse of laser light in the presence of a photosensitizer, such as 4-carboxybenzophenone. researchgate.netichtj.waw.pl The laser excites the sensitizer (B1316253) to its triplet state, which is a powerful enough oxidant to abstract an electron from the methionine residue, again initiating a cascade of radical reactions. researchgate.net Comparing the results from both techniques allows for a comprehensive understanding of the one-electron oxidation mechanisms of this compound initiated by different oxidizing species. researchgate.netnih.gov

Influence of this compound Conformation on Oxidation Pathways

The three-dimensional structure and conformation of a peptide are critical determinants of its oxidation pathways. wikipedia.org For this compound, the spatial arrangement of the peptide backbone and the terminal groups relative to the methionine side chain dictates the feasibility of intramolecular stabilization events. nih.govmdpi.com

The formation of the five-membered S∴N-bonded radical cation, a key intermediate, depends on a favorable conformation that allows the N-terminal amino group to approach the sulfur radical cation. nih.govmdpi.com The flexibility of the glycine (B1666218) residues flanking the methionine allows for conformations where this interaction can occur.

The critical role of conformation and specific functional groups is highlighted by studies on N-acetylated Gly-Met-Gly. mdpi.com When the N-terminal amino group is acetylated, the pathway involving rapid intramolecular proton transfer to the initial MetS∴OH adduct is blocked. mdpi.com This change dramatically alters the subsequent radical chemistry: the lifetime of the MetS∴OH radical increases significantly, and the formation of α-N radicals is switched off. mdpi.com This demonstrates that the presence of the free N-terminal amino group and the peptide's ability to adopt a conformation that facilitates its interaction with the oxidized sulfur center are paramount in directing the oxidation pathways.

Reactivity of this compound Towards Reactive Oxygen Species (ROS)

This compound is reactive towards a variety of reactive oxygen species (ROS), which are molecules and radicals derived from molecular oxygen. tandfonline.comnih.gov

Hydroxyl Radical (•OH): As the most aggressive ROS, the hydroxyl radical reacts rapidly with this compound. researchgate.nettandfonline.com The reaction is complex, proceeding through the multistep radical mechanism detailed in the sections above, ultimately leading to a variety of radical products and modified peptides. tandfonline.com

Hydrogen Peroxide (H₂O₂): In contrast to the complex radical pathway initiated by •OH, the reaction of this compound with hydrogen peroxide is a more straightforward two-electron oxidation. This reaction leads to the clean and quantitative conversion of the methionine residue to its sulfoxide (B87167) form, Gly-Met(O)-Gly. researchgate.nettandfonline.comresearchgate.net An important finding from radiolytic studies is that the formation of Gly-Met(O)-Gly observed during •OH attack is not due to a direct reaction with the hydroxyl radical itself. Instead, it is attributed to the reaction with H₂O₂, which is generated in situ as a molecular product of water radiolysis. tandfonline.comnih.govmdpi.comnih.gov

Hydrogen Atom (H•): The hydrogen atom is another radical species that can be generated during water radiolysis. Its reaction with this compound is highly selective, targeting the sulfur atom of the methionine residue. This attack results in the cleavage of the side chain and the formation of α-aminobutyric acid (Aba). researchgate.net

Role of the Sulfur Atom in this compound Radical Chemistry

The sulfur atom in the methionine side chain is central to the radical chemistry of this compound. iucr.org It acts as the primary site of attack for oxidizing radicals due to its high electron density, making the methionine residue a "sink" for oxidative damage. iucr.orgtandfonline.com The presence of the thioether group dramatically increases the reactivity of the peptide towards free radicals. acs.orgnih.gov

Comparative studies with Gly-Nle-Gly (where norleucine replaces methionine) show that the reaction with •OH radicals is about 100 times faster for the methionine-containing peptide. acs.orgnih.gov This highlights the activating role of the sulfur atom. In norleucine, which lacks the sulfur atom, the most reactive site is the α-carbon on the peptide backbone. acs.org In contrast, for methionine, the most reactive sites are located on the side chain (ε and γ positions), which is more accessible, especially to larger radicals. acs.orgnih.gov

Upon one-electron oxidation, the sulfur atom forms a radical cation (S•⁺). iucr.org This intermediate is not static; it can be stabilized through intramolecular interactions with other nearby functional groups, a phenomenon known as neighboring group participation. tandfonline.comnih.gov For instance, the radical cation can interact with the lone pair of electrons on a nearby nitrogen atom (from the peptide bond or the N-terminus) to form a transient three-electron bond, creating a five-membered cyclic radical structure [S∴N]⁺. nih.govwikipedia.org This interaction can influence subsequent reaction pathways, such as decarboxylation, although this is more significant in other methionine-containing peptides than in Gly-Met-Gly. rsc.org The conformation of the peptide is crucial in determining the feasibility and nature of these intramolecular interactions. iucr.orgwikipedia.org

Transition Metal Ion Interactions and Oxidation of this compound

The interaction of peptides with transition metal ions is fundamental to the function of many metalloproteins and can also mediate oxidative reactions. This compound, with its multiple potential donor sites, can form complexes with various metal ions.

Coordination Chemistry of this compound with Metal Ions

This compound possesses several potential coordination sites for metal ions: the N-terminal amino group (-NH₂), the C-terminal carboxylate group (-COO⁻), the two amide nitrogens and oxygens, and, critically, the thioether sulfur atom of the methionine residue. The mode of coordination is influenced by factors such as the nature of the metal ion, the pH of the solution, and the peptide-to-metal molar ratio. researchgate.netredalyc.org

In peptides containing methionine, the thioether sulfur atom is often a predominant coordination site, especially for soft metal ions like Pt(II), Pd(II), Au(III), and Ag(I). researchgate.netkg.ac.rsd-nb.info For example, studies on the reaction of the dipeptide H-Gly-Met-OH with tetrachloroaurate(III) ([AuCl₄]⁻) show that the first step is the coordination of the Au(III) ion to the thioether sulfur. kg.ac.rs This forms an intermediate gold(III)-peptide complex. kg.ac.rs Similarly, Pt(II) complexes show a high affinity for the methionine sulfur, which can be exploited for selective peptide cleavage. nih.gov

While the sulfur atom is a key player, other groups also participate in chelation. Dipeptides and tripeptides often act as bidentate or tridentate ligands. researchgate.netredalyc.org Common coordination modes involve the N-terminal amino group and the adjacent deprotonated amide nitrogen, forming a stable five-membered chelate ring. researchgate.net Glycine-containing peptides, for instance, typically coordinate via the N-terminal amine and the carboxylate oxygen, forming stable chelates with ions like Cu(II), Co(II), and Ni(II). redalyc.orgorientjchem.org

In the context of this compound, a metal ion like Cu(II) could potentially be coordinated by the N-terminal amine, a deprotonated peptide nitrogen, and the thioether sulfur, depending on the pH. The binding of metal ions can induce specific conformations in the peptide. researchgate.net

Studies involving the incubation of a protected form of the peptide (Z-Gly-Met-Gly-OH) with cupric sulfate (B86663) (CuSO₄) demonstrated that the presence of the transition metal ion promotes oxidative decomposition. nih.gov This suggests the formation of a Cu(II)-peptide complex that facilitates redox reactions, potentially involving reactive oxygen species. nih.gov The interaction with gold(III) not only involves initial coordination but also leads to the oxidation of the methionine residue to its sulfoxide. kg.ac.rsd-nb.info The mechanism proceeds through the initial Au(III)-sulfur complex, which then reacts with another peptide molecule, resulting in the reduction of Au(III) to Au(I) and the oxidation of the sulfur. kg.ac.rsd-nb.info

Table 2: Potential Coordination Sites of this compound and Interacting Metal Ions

Donor Atom/Group Location Potential Interacting Metal Ions Reference
Amino Group (-NH₂) N-terminus (Gly) Cu(II), Co(II), Ni(II), Pt(II) researchgate.netredalyc.org
Carboxylate Group (-COO⁻) C-terminus (Gly) Cu(II), Co(II), Ni(II) researchgate.netredalyc.org
Peptide Bond (N⁻, O) Gly-Met, Met-Gly Cu(II), Pt(II) researchgate.net

Enzymatic and Biochemical Interactions of H Gly Met Gly Oh

Recognition and Cleavage by Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases (MetAPs) are crucial enzymes that catalyze the removal of the initiator methionine (iMet) from newly synthesized polypeptide chains, a critical step in protein maturation. nih.gov The activity and specificity of MetAPs are largely dictated by the nature of the amino acid residue in the second position (P1'). nih.gov

MetAPs universally recognize and cleave the N-terminal methionine when the adjacent residue has a small side chain. nih.govnih.gov The group of amino acids that permit this cleavage includes Glycine (B1666218), Alanine (B10760859), Serine, Cysteine, Proline, Threonine, and Valine. nih.gov Therefore, a peptide sequence beginning with Met-Gly, such as that found in H-Gly-Met-Gly-OH, is a canonical substrate for MetAP-mediated cleavage. nih.govpnas.org Upon cleavage, the methionine is excised, exposing the glycine residue at the new N-terminus.

The specificity of MetAPs for the P1' residue has been quantified. Studies on a thermostable MetAP from Pyrococcus furiosus (Pfu) using synthetic peptides (Met-X-Ala-Ala-Ala) demonstrated that the cleavage rate is highly dependent on the identity of residue 'X'. While Alanine at this position resulted in the highest rate of cleavage, Glycine was also processed efficiently. takarabio.comtakara.co.kr

Further research on a methionine-specific aminopeptidase (B13392206) from Salmonella typhimurium confirmed this specificity, showing that the enzyme readily removes methionine from peptides with Glycine in the second position, such as Met-Gly-Gly. pnas.org While the P1' position is the primary determinant of cleavage, the subsequent residues also play a role. Systematic profiling of Escherichia coli and human MetAPs revealed that while these enzymes have broad specificity for positions P2' to P5', certain residues can influence activity. nih.gov For instance, human MetAPs show a preference against acidic residues in these positions. nih.gov

The kinetic efficiency of MetAP cleavage can be influenced by various factors, including the specific type of MetAP and the presence of cofactors. MetAPs are metalloenzymes, typically requiring divalent cations like Co²⁺ for their activity. pnas.orgtakarabio.com Crude extracts containing Salmonella typhimurium MetAP showed stimulated activity in the presence of Co²⁺, while the activity was inhibited by the metal-chelating agent EDTA. pnas.org Similarly, the Pfu MetAP is also activated by Co²⁺ and inhibited by EDTA. takarabio.comtakara.co.kr

Kinetic studies on MetAP1b from the malaria parasite Plasmodium falciparum (PfMetAP1b) using a Met-Gly-Met-Met peptide as a substrate provided specific catalytic rate constants (kcat). These studies highlighted how the concentration of the Co²⁺ cofactor can modulate enzymatic efficiency.

These findings demonstrate that the enzymatic processing of Met-Gly-containing sequences is a finely tuned process, dependent on both the specific peptide sequence and the biochemical environment.

N-terminal Maturation Pathways Involving this compound Sequences

Following the removal of the initiator methionine, the newly exposed N-terminal residue of a peptide or protein is often subject to further modifications. For peptides with a newly exposed N-terminal glycine, such as the product of MetAP action on a Met-Gly-Met-Gly sequence, two major cotranslational modification pathways are N-α-acetylation and N-myristoylation. researchgate.netresearchgate.net

N-α-acetylation, the transfer of an acetyl group to the α-amino group of the N-terminal residue, is one of the most common protein modifications in eukaryotes. nih.gov This reaction is catalyzed by N-terminal acetyltransferases (NATs). The NatA complex is specifically responsible for the acetylation of proteins that have small N-terminal residues like Glycine, Alanine, and Serine exposed after iMet cleavage. nih.govuniprot.orguniprot.org However, global analyses have reported that Gly-starting N-termini are less frequently acetylated compared to other N-termini. researchgate.net In some cases, N-terminal acetylation of residues can create specific degradation signals, known as AcN-degrons, which are targeted by the ubiquitin ligase Doa10. nih.gov

N-myristoylation is the irreversible attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine of a protein. biologists.complos.org This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for membrane targeting and protein-protein interactions. researchgate.net The presence of an N-terminal glycine is an absolute requirement for NMT activity. researchgate.net

For nascent polypeptides starting with a Met-Gly sequence, N-α-acetylation and N-myristoylation are often competing processes that occur after the action of MetAP. researchgate.net The fate of the peptide is heavily influenced by the subsequent amino acids in the sequence. nih.gov Research using a Met-Gly-X-X-X-Ser motif demonstrated that the amino acid at position 3 (equivalent to the second Gly in this compound) strongly affects whether the protein undergoes N-myristoylation or N-acetylation. nih.gov For instance, when the third residue was Glycine or Methionine, a mix of both N-myristoylated and N-acetylated products was observed. nih.gov In contrast, negatively charged residues like Aspartate and Glutamate at this position directed the protein towards N-acetylation exclusively. nih.gov

Peptide Transport and Cellular Uptake Mechanisms of this compound Analogues

The uptake of small peptides like this compound into cells is mediated by specific transporter proteins. In mammals, the PepT1 and PepT2 transporters are responsible for the cellular uptake of a wide range of di- and tripeptides. bachem.com Generally, tripeptides are reported to have a lower affinity for these transporters compared to dipeptides. researchgate.net

The specificity of peptide transporters is a subject of detailed investigation. A study in yeast identified a high-affinity transporter, Seo1p, that is specific for the dipeptide γ-Glu-Met. biorxiv.orgnih.gov To probe the specificity of this transporter, its ability to transport structurally similar peptides was tested.

Interestingly, the tripeptide analogue γ-Glu-Met-Gly was found not to be a substrate for the Seo1p transporter. biorxiv.orgnih.gov Instead, growth experiments revealed that the uptake of this tripeptide was dependent on a different transporter, Hgt1p (also known as Opt1p), which is the primary transporter for the tripeptide glutathione. biorxiv.orgnih.gov This demonstrates a high degree of specificity among peptide transporters, where even a small modification, such as the addition of a glycine residue, can completely switch the transport pathway from one system to another.

These comparative studies underscore that the cellular uptake of a peptide like this compound is not a generic process but is governed by highly specific molecular recognition systems that can distinguish subtle differences in peptide structure.

This compound as a Substrate in Protein Synthesis and Bioconjugation Research

The tripeptide this compound, and more broadly the Gly-Met-Gly sequence, serves as a significant entity in biochemical research, particularly in understanding the fundamental processes of protein maturation and as a component within synthetically designed peptides for bioconjugation studies. Its utility stems from the specific recognition of its constituent amino acids by various enzymes and its incorporation into larger peptide chains to probe biological functions or create novel biomolecules.

Role in Protein Co- and Post-Translational Modification

In eukaryotes and prokaryotes, protein synthesis is initiated with a methionine residue. However, this N-terminal methionine is frequently removed in a co-translational process known as N-terminal methionine excision (NME). This process is critical for generating protein diversity and determining protein stability and localization. The cleavage is carried out by enzymes called methionine aminopeptidases (MetAPs). uniprot.orguniprot.org

The specificity of MetAPs is largely dictated by the size of the side chain of the amino acid at the second position (P1'). uniprot.org Proteins with small, uncharged residues such as glycine, alanine, serine, or cysteine at the P1' position are preferred substrates for MetAP. uniprot.org Consequently, a nascent polypeptide chain with the sequence Met-Gly-... is a canonical substrate for MetAP, which cleaves the peptide bond between methionine and glycine, exposing a new N-terminal glycine residue.

Research on Escherichia coli MetAP has provided kinetic data for its activity on substrates containing the Met-Gly linkage. While direct kinetic data for this compound is not extensively documented, studies using the related peptide Met-Gly-Met-Met offer insight into the enzyme's efficiency. The kinetic parameters are notably influenced by the coordinating metal cofactor within the enzyme's active site. uniprot.org

Table 1: Kinetic Parameters of E. coli Methionine Aminopeptidase (MetAP) with Met-Gly-Met-Met Substrate
Enzyme ComplexK_m (mM)V_max (μmol/min/mg)Reference
Fe(II)-MetAP2.055 uniprot.org
Mn(II)-MetAP1.3Not Reported uniprot.org
Co(II)-MetAP3.2Not Reported uniprot.org

Following the successful removal of methionine, the newly exposed N-terminal glycine can serve as a substrate for another crucial modification: N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine. unimi.itmedwinpublishers.com N-myristoylation is vital for mediating protein-membrane and protein-protein interactions, playing a key role in cellular signaling pathways. medwinpublishers.com NMT recognizes a consensus sequence, typically Gly-Xaa-Xaa-Xaa-Ser/Thr, where Xaa can be any amino acid. medwinpublishers.com Therefore, a protein that yields a Gly-Met-Gly... N-terminus after NME becomes a potential candidate for this important lipid modification, depending on the subsequent residues in its sequence.

Application in Bioconjugation and Peptide Research

Beyond its role in natural protein synthesis, the Gly-Met-Gly sequence is frequently incorporated into larger, custom-synthesized peptides used in bioconjugation and biochemical research. Protected dipeptide derivatives, such as Fmoc-Met-Gly-OH, are used as building blocks in solid-phase peptide synthesis (SPPS) to construct these complex peptides. chemimpex.com These synthetic peptides are designed as probes, inhibitors, or substrates to study enzymatic activity, receptor binding, and other biological phenomena.

The inclusion of the Gly-Met-Gly motif can be for structural purposes or to act as a specific cleavage or recognition site. For instance, studies on the chemical properties of methionine-containing peptides have utilized Gly-Met-Gly to investigate the mechanisms of radical-induced oxidation, providing insights into oxidative damage in proteins. acs.org Other research has explored the metal-catalyzed hydrolysis of peptide bonds adjacent to methionine residues. core.ac.ukacs.org

Several studies have identified or synthesized peptides containing the Gly-Met-Gly sequence (or its components) for various applications, underscoring its utility in bio-oriented research.

Table 2: Examples of Research Peptides Containing the Gly-Met-Gly Motif or its Constituent Amino Acids in Sequence
Peptide SequenceResearch Context/ApplicationReference
Gly-Trp-Met-Gly-Cys-TrpIdentified as an antioxidant peptide from fish protein hydrolysate. nih.gov
Pro-Met-Tyr-Gly-Gly-Gly-Met-ValMultifunctional peptide from almond globulin with ACE inhibitory and antioxidant activity. mdpi.com
5-Gly-Pro-Leu-Gly-Met-Arg-Gly-Leu-Gly-Lys(BHQ-3)Synthetic peptide probe designed for molecular imaging of matrix metalloproteinase (MMP) activity. nih.gov
H-Met-Gly-Pro-AMCFluorogenic peptide substrate used to assay MetAP activity. rndsystems.com
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2Cholecystokinin-8 (CCK-8), a gastrointestinal peptide used as a basis for developing peptide probes. nih.gov

Peptidomimetic Design and Applications Based on H Gly Met Gly Oh

Structure-Activity Relationship (SAR) Studies for H-Gly-Met-Gly-OH Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a peptide's structure influence its biological activity. For this compound, while direct and extensive SAR data is limited in publicly available research, we can extrapolate from foundational principles of peptide chemistry to predict the impact of various modifications. The key is to analyze how changes to the N-terminus, the C-terminus, and the amino acid side chains affect potential biological interactions.

Systematic modifications would involve:

N-terminal and C-terminal modifications: The free amine (H-) and carboxylic acid (-OH) groups are primary targets for modification. Acetylation of the N-terminus or amidation of the C-terminus can neutralize charges, which may influence solubility and interaction with biological targets. Such changes also often increase resistance to degradation by exopeptidases.

Methionine side chain modification: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) or sulfone. SAR studies would investigate whether these oxidized forms retain or alter biological activity. Replacing methionine with isosteric amino acids like norleucine (Nle), which has a similar size and hydrophobicity but lacks the sulfur atom, can help determine the role of the thioether in any observed activity and improve oxidative stability.

Glycine (B1666218) substitution: Replacing the glycine residues with other amino acids can introduce steric bulk, chirality, and new functional groups. For instance, substitution with alanine (B10760859) would introduce a methyl group, restricting conformational flexibility. Using D-amino acids in place of the natural L-amino acids can dramatically impact the peptide's three-dimensional structure and its susceptibility to enzymatic degradation. cdnsciencepub.comnih.govbiorxiv.org

The following interactive table illustrates a hypothetical SAR study for this compound derivatives, demonstrating how different modifications could be systematically evaluated to determine their impact on a theoretical biological activity.

Derivative Modification Predicted Change in Activity Rationale
1None (Native this compound)BaselineReference compound.
2Ac-Gly-Met-Gly-OHPotential increaseN-terminal acetylation can enhance stability against aminopeptidases.
3H-Gly-Met-Gly-NH2Potential increaseC-terminal amidation can increase stability against carboxypeptidases.
4H-Gly-Nle-Gly-OHActivity may be retained or alteredNorleucine (Nle) substitution removes the oxidizable sulfur atom, testing the role of the thioether group.
5H-D-Ala-Met-Gly-OHLikely altered conformation and increased stabilityD-amino acid substitution can drastically change peptide backbone conformation and reduce proteolytic degradation. cdnsciencepub.combiorxiv.org
6H-Gly-Met(O)-Gly-OHLikely altered activityOxidation of methionine to its sulfoxide form introduces polarity and may disrupt binding.

Rational Design of this compound-Based Peptidomimetics

Rational design of peptidomimetics involves making targeted chemical modifications to a parent peptide to improve its drug-like properties. nih.gov For this compound, this would focus on enhancing its stability and bioavailability while maintaining or improving its (hypothetical) biological function.

Peptides are often rapidly degraded in the body by proteases, limiting their therapeutic potential. Several strategies can be applied to this compound to create more stable peptidomimetics. biorxiv.org

Incorporation of Unnatural Amino Acids: Replacing the standard L-amino acids with non-proteinogenic amino acids is a common and effective strategy.

D-Amino Acid Substitution: As mentioned, substituting L-glycine or L-methionine with their D-counterparts (e.g., D-Ala for Gly) can render the peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. nih.govbiorxiv.org

N-alkylation: Methylating the nitrogen atom of a peptide bond (N-methylation) provides steric hindrance that protects the bond from proteolytic enzymes. tandfonline.com For example, modifying the structure to H-Gly-N(Me)Met-Gly-OH.

Cα-substitution: Introducing a methyl group at the α-carbon of an amino acid (e.g., replacing glycine with α-aminoisobutyric acid, Aib) restricts the conformational freedom of the peptide backbone, which can both stabilize a desired conformation and increase resistance to proteolysis. google.com.na

Cyclization: Converting the linear peptide into a cyclic structure is a powerful method to enhance stability. nih.gov Cyclization can be achieved through various means, such as forming an amide bond between the N- and C-termini (head-to-tail) or by introducing reactive side chains (e.g., replacing Gly with Asp and Lys to form a lactam bridge). Cyclic peptides are conformationally constrained and often show increased resistance to exopeptidases. nih.gov

The table below provides examples of strategies to enhance the metabolic stability of this compound and their predicted effects on the peptide's half-life.

Modification Strategy Example Derivative Predicted Half-life in Plasma Mechanism of Stabilization
Native PeptideThis compoundShortSusceptible to various peptidases.
D-Amino Acid SubstitutionH-Gly-D-Met-Gly-OHModerately IncreasedResistance to proteases that recognize L-amino acids. nih.govbiorxiv.org
N-methylationH-Gly-N(Me)Met-Gly-OHIncreasedSteric hindrance at the peptide bond prevents enzyme access. tandfonline.com
Cα-substitutionH-Aib-Met-Gly-OHIncreasedConformational constraint and steric hindrance. google.com.na
Cyclizationcyclo(Gly-Met-Gly)Significantly IncreasedLack of termini prevents exopeptidase activity; conformational rigidity. nih.gov

A key feature of peptidomimetics is the replacement of the labile amide (peptide) bond with a more stable chemical group that mimics its stereoelectronic properties. This is known as isosteric replacement. researchgate.netnih.gov Applying this to this compound could involve modifying either the Gly-Met or the Met-Gly peptide bond.

Common peptide bond isosteres include:

Reduced Amide Bonds (ψ[CH₂-NH]): Replacing the carbonyl of the peptide bond with a methylene (B1212753) group results in a reduced amide. This modification removes the carbonyl oxygen, a key hydrogen bond acceptor, but introduces greater flexibility and complete resistance to proteolysis at that site.

Thioamides (ψ[C(S)-NH]): Replacing the amide carbonyl oxygen with a sulfur atom creates a thioamide bond. This isostere is a close structural mimic of the original peptide bond but has different electronic properties and is generally more resistant to enzymatic cleavage. nih.gov

Alkenes (ψ[CH=CH]): A trans-alkene can replace a peptide bond, maintaining the planarity and distance between amino acid residues. This replacement, however, eliminates the hydrogen bonding capability of the amide group. mdpi.com

Triazoles: A 1,2,3-triazole ring can serve as a stable and rigid surrogate for a peptide bond. The 1,4-disubstituted triazole is considered a good mimic of the trans-peptide bond. cdnsciencepub.com

This table illustrates how peptide bond isosteres could be incorporated into the this compound backbone.

Isostere Type Example Structure Key Properties Potential Impact on Activity
Reduced AmideH-Gly-ψ[CH₂-NH]-Met-Gly-OHIncreased flexibility, loss of H-bond acceptor, protease resistance.Dependent on the importance of the carbonyl group for binding.
ThioamideH-Gly-ψ[C(S)-NH]-Met-Gly-OHSimilar geometry to amide, altered electronics, increased protease resistance.Often well-tolerated if H-bonding is critical. nih.gov
AlkeneH-Gly-ψ[CH=CH]-Met-Gly-OHPlanar, non-polar, complete loss of H-bonding, protease resistance.Significant change; activity depends on the role of the amide group. mdpi.com
1,2,3-TriazoleH-Gly-[triazole]-Met-Gly-OHRigid, planar, stable, different dipole moment.Can lock the peptide into a specific conformation, potentially increasing affinity. cdnsciencepub.com

This compound as a Scaffold for Bioactive Peptide Research

A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The simple, flexible backbone of this compound makes it a suitable, albeit elementary, scaffold for exploring fundamental aspects of peptide-receptor interactions.

Researchers can use the Gly-Met-Gly backbone as a template to append various pharmacophores. For example, the glycine positions offer sites for adding bulky or functional groups without the complexity of inherent side-chain chirality. The central methionine provides a flexible spacer with a modifiable, hydrophobic side chain.

Conformational studies on related sequences, such as Gly-Gly-Met-Asp-Phe-NH₂, have shown that the Gly-Gly unit introduces significant conformational flexibility. This flexibility can be either an advantage, allowing the scaffold to adapt to different binding pockets, or a disadvantage due to the entropic penalty upon binding. Therefore, research using this compound as a scaffold would likely focus on introducing conformational constraints (as discussed in sections 6.2.1 and 6.2.2) to create more rigid structures. By systematically adding functional groups and conformational constraints, the this compound scaffold can be used to probe the requirements for binding to a specific biological target, thereby guiding the design of more complex and potent bioactive molecules.

Advanced Analytical Methodologies for H Gly Met Gly Oh Research

Mass Spectrometry (MS) Techniques for H-Gly-Met-Gly-OH Analysis

Mass spectrometry is a fundamental tool for elucidating the molecular weight and structure of peptides like this compound.

LC-MS/MS and High-Resolution MS/MS for this compound Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying peptides within complex mixtures. tandfonline.com In the analysis of this compound, LC-MS/MS facilitates the separation of the peptide from other components prior to its fragmentation and detection. This is particularly valuable for identifying products of reactions, such as oxidation. tandfonline.com The oxidation of the methionine residue, for example, can be identified by a characteristic mass shift. tandfonline.com

High-resolution mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of this compound and its derivatives. tandfonline.comnih.gov This high level of precision allows for the differentiation between molecules with very similar masses, ensuring confident identification. The fragmentation patterns of radical cations of methionine-containing peptides, including the formation of [b] and [a] ions, have been studied to understand their dissociation chemistry. acs.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like peptides. ESI-MS of this compound typically generates protonated molecular ions ([M+H]+), allowing for precise molecular weight determination with minimal fragmentation.

Fast atom bombardment mass spectrometry (FAB-MS) is another soft ionization method that has been historically used for peptide analysis. While largely succeeded by ESI, FAB-MS can still provide valuable, complementary structural information for peptides.

Chromatographic Separations for this compound and Related Peptides

Chromatographic methods are essential for the isolation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-performance liquid chromatography (HPLC) is the standard for quantifying this compound. reddit.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, separating the peptide based on its hydrophobicity. researchgate.netresearchgate.net A typical mobile phase consists of a gradient of water and a polar organic solvent, such as acetonitrile, with an additive like formic acid. tandfonline.com UV detection at a wavelength where the peptide bond absorbs (around 214-280 nm) is a common method for detection.

Typical HPLC Parameters for this compound Analysis

Parameter Value
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 2-50% B over 25 minutes tandfonline.com

Ion-Exchange and Gel Chromatography for this compound Purification and Analysis

Ion-exchange chromatography (IEC) separates peptides based on their net charge, which is dependent on the pH of the mobile phase. nih.gov This technique is effective for separating this compound from other peptides with different amino acid compositions and, therefore, different charges.

Gel filtration chromatography, or size-exclusion chromatography (SEC), separates molecules based on their size. nih.gov It is useful for removing high- or low-molecular-weight impurities during the purification of this compound.

Electrochemical Methods in this compound Reactivity Studies

Electrochemical techniques offer insights into the redox behavior of this compound, particularly the oxidation-prone methionine residue. nih.govacs.org Methods like cyclic voltammetry can be used to determine the oxidation potential of the thioether group in methionine. researchgate.net

Studies have shown that the electrochemical oxidation of Gly-Met-Gly can be initiated at approximately 800 mV. tandfonline.com The electrochemical behavior of methionine-containing peptides is influenced by the peptide sequence. acs.org These methods are valuable for understanding the peptide's stability and its potential interactions with reactive oxygen species in biological systems. The sulfur-containing functional group in methionine can influence its interaction with electrode surfaces. researchgate.net

Advanced Analytical Techniques for this compound

Technique Application Information Gained
LC-MS/MS Identification and Quantification Fragmentation patterns, product identification tandfonline.com
High-Resolution MS/MS Unambiguous Identification Highly accurate mass measurements tandfonline.comnih.gov
ESI-MS Molecular Weight Determination [M+H]+ ion, minimal fragmentation
HPLC Quantification and Purification Purity, retention time reddit.comnih.gov
Ion-Exchange Chromatography Purification Separation by net charge nih.gov
Gel Chromatography Purification Separation by size nih.gov

Q & A

Q. What ethical and data integrity standards apply to peptide research involving this compound?

  • Methodological Answer :
  • Human subjects : Adhere to IRB protocols if using human-derived enzymes or tissues (informed consent, anonymization) .
  • Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing raw MS/NMR datasets .
  • Conflict of interest disclosure : Declare funding sources or institutional affiliations that may bias interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.